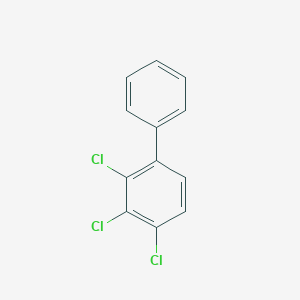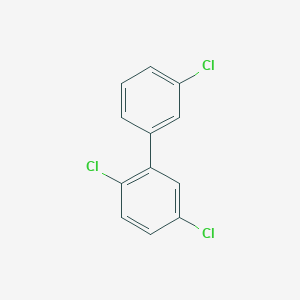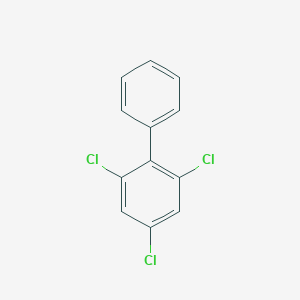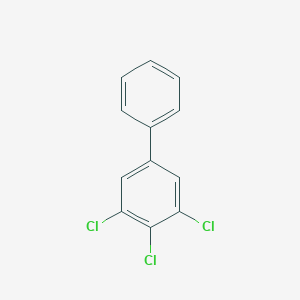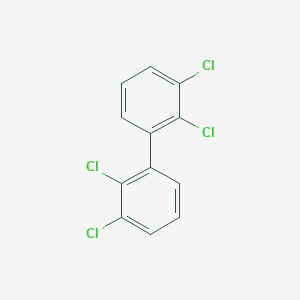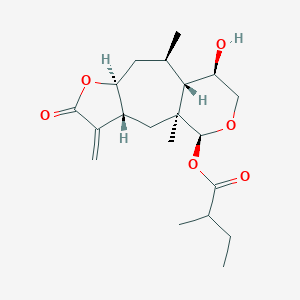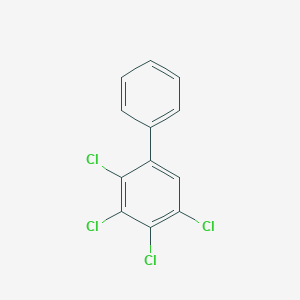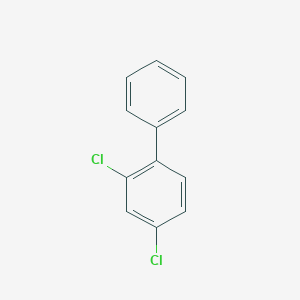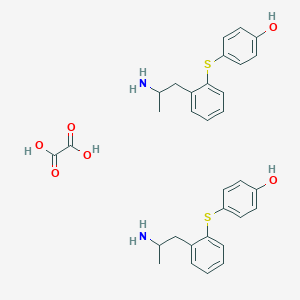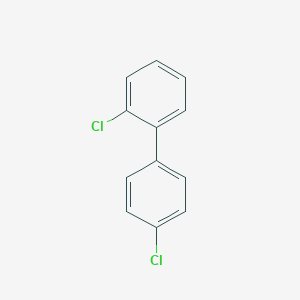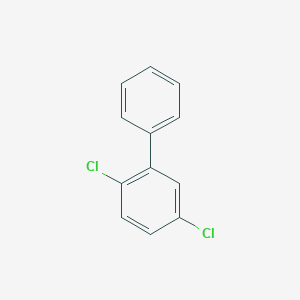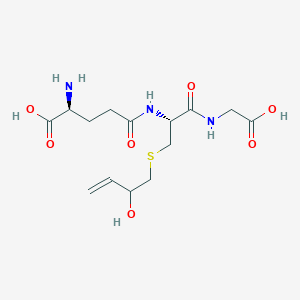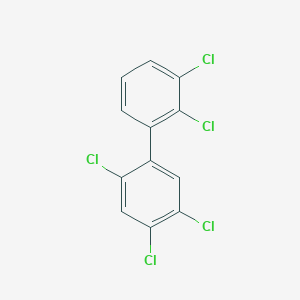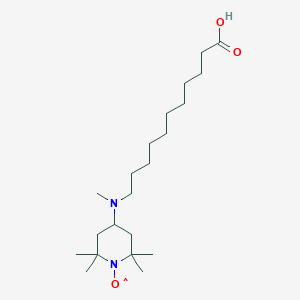
4-(N-Carboxydecyl-N-methylamino)-tempo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Carboxydecyl-N-methylamino)-tempo (CDMT) is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. CDMT has a long alkyl chain attached to the nitrogen atom, which makes it highly soluble in organic solvents. It has been widely used in various research fields, including chemistry, biology, and medicine.
Wirkmechanismus
4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger by donating an electron to a free radical and converting it into a stable molecule. 4-(N-Carboxydecyl-N-methylamino)-tempo can also inhibit the production of reactive oxygen species (ROS) by inhibiting the activity of enzymes that produce ROS. 4-(N-Carboxydecyl-N-methylamino)-tempo can also enhance the activity of enzymes that detoxify ROS.
Biochemische Und Physiologische Effekte
4-(N-Carboxydecyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect animals from various diseases, including ischemia-reperfusion injury, atherosclerosis, and neurodegeneration. 4-(N-Carboxydecyl-N-methylamino)-tempo has also been shown to improve cognitive function and memory in animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments. It is a stable and highly soluble radical that can be easily synthesized and purified. It can be used in various experimental conditions, including in vitro and in vivo studies. However, 4-(N-Carboxydecyl-N-methylamino)-tempo has some limitations for lab experiments. It can interfere with some analytical techniques, including electron paramagnetic resonance (EPR) spectroscopy. It can also have some toxic effects on cells and animals at high concentrations.
Zukünftige Richtungen
4-(N-Carboxydecyl-N-methylamino)-tempo has a wide range of potential applications in various research fields. Some possible future directions for 4-(N-Carboxydecyl-N-methylamino)-tempo research include:
1. Development of new synthetic methods for 4-(N-Carboxydecyl-N-methylamino)-tempo and its derivatives.
2. Study of the structure and dynamics of proteins using 4-(N-Carboxydecyl-N-methylamino)-tempo as a spin label.
3. Study of the role of 4-(N-Carboxydecyl-N-methylamino)-tempo in the regulation of ROS production and detoxification.
4. Study of the therapeutic potential of 4-(N-Carboxydecyl-N-methylamino)-tempo in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
5. Development of new formulations of 4-(N-Carboxydecyl-N-methylamino)-tempo for improved delivery and efficacy.
Conclusion
4-(N-Carboxydecyl-N-methylamino)-tempo is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various research fields, including chemistry, biology, and medicine. 4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger and has various biochemical and physiological effects. 4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments but also has some limitations. Future research on 4-(N-Carboxydecyl-N-methylamino)-tempo may lead to the development of new synthetic methods, new applications, and new therapeutic agents.
Synthesemethoden
The synthesis of 4-(N-Carboxydecyl-N-methylamino)-tempo involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with decylmethylamine and succinic anhydride. The reaction proceeds under mild conditions and yields a pure product. The purity of 4-(N-Carboxydecyl-N-methylamino)-tempo can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(N-Carboxydecyl-N-methylamino)-tempo has been widely used in various research fields, including chemistry, biology, and medicine. In chemistry, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a stable radical for the study of reaction mechanisms, kinetics, and thermodynamics. In biology, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a spin label for the study of protein structure and dynamics. In medicine, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as an antioxidant and a free radical scavenger for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
139116-77-1 |
|---|---|
Produktname |
4-(N-Carboxydecyl-N-methylamino)-tempo |
Molekularformel |
C21H41N2O3 |
Molekulargewicht |
369.6 g/mol |
InChI |
InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
FOYKJZOVFJBXQD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Andere CAS-Nummern |
139116-77-1 |
Synonyme |
4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



